TC-N 1752

Vue d'ensemble

Description

TC-N 1752 est un inhibiteur puissant et actif par voie orale du canal sodique Nav1.7. Il a montré une efficacité analgésique significative dans divers modèles de douleur, ce qui en fait un candidat prometteur pour la recherche sur la gestion de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TC-N 1752 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement.

Méthodes de production industrielle

Les méthodes de production industrielle pour this compound ne sont pas disponibles publiquement. En règle générale, ces composés sont produits dans des installations spécialisées avec des mesures de contrôle qualité strictes afin de garantir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Biochemical Interactions with Sodium Channels

TC-N 1752 exhibits selective inhibition of NaV isoforms through direct pore-blocking mechanisms. Key findings include:

- IC₅₀ Values :

- Mechanism : Binds preferentially to the inactivated state of NaV channels, stabilizing the fast-inactivated conformation via interactions with the S6 segments of domains II and IV (D2S6 and D4S6) .

Structural Basis for Inhibition

High-resolution cryo-EM structures (e.g., NaV1.7-TC-N 1752 complex) reveal:

- Binding Sites :

- Key Interactions :

Pharmacological Selectivity and Comparative Data

| Compound | NaV1.7 IC₅₀ (μM) | NaV1.8 IC₅₀ (μM) | NaV1.9 IC₅₀ (μM) |

|---|---|---|---|

| This compound | 0.2 | 0.1 | 1.6 |

| Tetracaine | 0.4 | 0.3 | 4.2 |

| Mexiletine | 19 | 18 | >100 |

| Benzocaine | – | 133 | >100 |

Analgesic Efficacy

- Formalin Pain Model : this compound significantly reduces pain-related behaviors in rodent models, correlating with its NaV1.7 inhibition .

- State-Dependent Action : Higher potency during prolonged depolarization (e.g., neuropathic pain conditions) .

Chemical Stability and Reactivity

Applications De Recherche Scientifique

Neuropathic Pain Treatment

TC-N 1752 has shown efficacy in treating neuropathic pain conditions through its action on NaV1.7 channels, which are implicated in pain signaling pathways. Studies have demonstrated that this compound can effectively reduce pain in various animal models, including the formalin pain model, which is commonly used to assess analgesic properties .

Analgesic Efficacy

The analgesic efficacy of this compound was evaluated in several studies:

- Formalin Pain Model : Demonstrated significant reduction in pain response.

- Zebrafish Model : Used for unbiased analgesic discovery, showing promise for further research into its effects on nociception .

Case Study: Inhibition of Nav1.9

In a detailed study examining the inhibition of NaV1.9 by this compound, researchers found that the compound effectively blocked sodium currents associated with this channel subtype, highlighting its potential for treating conditions such as chronic pain and epilepsy .

Structural Insights

Recent structural studies using cryo-electron microscopy revealed how this compound binds to NaV1.7, leading to conformational changes that stabilize the channel in an inactive state . This understanding could guide the development of more effective sodium channel inhibitors.

Mécanisme D'action

TC-N 1752 exerts its effects by inhibiting the Nav1.7 sodium channel. This inhibition reduces the influx of sodium ions, which in turn decreases neuronal excitability and pain signaling. The compound also inhibits other sodium channels, including Nav1.3, Nav1.4, Nav1.5, and Nav1.8, with varying degrees of potency .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétrodotoxine : Un puissant bloqueur des canaux sodiques avec un mécanisme d'action différent.

Lidocaïne : Un anesthésique local qui inhibe également les canaux sodiques mais avec un spectre d'activité plus large.

Carbamazépine : Un anticonvulsivant qui inhibe les canaux sodiques et est utilisé dans le traitement de la douleur neuropathique

Unicité

TC-N 1752 est unique en raison de sa forte puissance et de sa sélectivité pour le canal sodique Nav1.7. Cette sélectivité en fait un outil précieux pour étudier le rôle de Nav1.7 dans la signalisation de la douleur et pour développer des thérapies ciblées contre la douleur .

Activité Biologique

TC-N 1752 is a synthetic compound recognized for its selective inhibition of voltage-gated sodium channels, particularly the human sodium channel subtype NaV1.7. This compound has garnered attention for its potential therapeutic applications in pain management and other neurological disorders associated with sodium channel dysregulation.

This compound exerts its biological activity primarily through the inhibition of sodium channels, which are crucial for the propagation of action potentials in neurons. The compound has shown significant inhibitory effects on various sodium channel subtypes, with reported IC50 values indicating its potency:

| Sodium Channel Subtype | IC50 (μM) |

|---|---|

| hNaV1.7 | 0.17 |

| hNaV1.3 | 0.3 |

| hNaV1.4 | 0.4 |

| hNaV1.5 | 1.1 |

| hNaV1.9 | 1.6 |

These values demonstrate that this compound is particularly effective against NaV1.7, a target implicated in chronic pain conditions, making it a candidate for pain relief therapies .

Pharmacological Profile

The pharmacological profile of this compound indicates its potential utility in treating various pain-related disorders, including neuropathic pain and inflammatory responses. In vivo studies have shown that this compound exhibits analgesic efficacy in models of pain:

- Formalin Model : Administered doses of this compound (3-30 mg/kg) demonstrated dose-dependent analgesic effects.

- Thermal Hyperalgesia : The compound reduced thermal hyperalgesia induced by inflammation.

The compound's ability to attenuate sensitization in C-fiber nociceptors further supports its role as a therapeutic agent in managing pain .

Case Studies and Research Findings

Research studies have explored the biological activity of this compound through various experimental setups:

-

In Vitro Studies :

- The compound was tested on NaV channels under different physiological conditions, revealing a state-dependent inhibition pattern.

- Notably, the IC50 for hNaV1.7 was found to be significantly lower when channels were partially inactivated, suggesting that this compound may be more effective during certain states of channel activity .

- Animal Models :

Comparison with Other Sodium Channel Inhibitors

This compound's selectivity for NaV1.7 over other sodium channels minimizes potential side effects associated with broader sodium channel blockers. A comparative analysis with other known sodium channel inhibitors is presented below:

| Compound | IC50 (μM) for hNaV1.7 | IC50 (μM) for hNaV1.8 |

|---|---|---|

| This compound | 0.17 | 0.1 |

| Tetracaine | 0.4 | 0.3 |

| Mexiletine | 19 | 18 |

| Benzocaine | 133 | Not applicable |

This table illustrates this compound's superior potency compared to other compounds, particularly highlighting its low IC50 values .

Propriétés

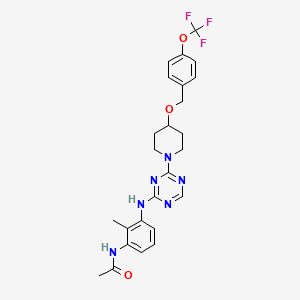

IUPAC Name |

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKAFHZJICDACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that TC-N 1752 is less potent on Nav1.9 compared to other Nav channel subtypes. What could explain this difference in potency?

A: While the study confirms that this compound interacts with the canonical local anesthetic (LA) binding region on Domain 4 S6 of Nav1.9, it exhibits lower potency compared to its effects on other Nav subtypes []. This difference could be attributed to a unique lysine residue (K799) within the Nav1.9 Domain 2 S6 pore domain. This residue, located near the LA binding site, is not present in other Nav subtypes. When this lysine is mutated to the consensus asparagine (K799N), the potency of this compound actually decreases []. This suggests that K799 plays a role in the interaction between this compound and Nav1.9, potentially influencing the binding orientation or access to the binding site. Further research is needed to fully elucidate the structural basis for this observed difference in potency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.